Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate
Overview
Description
Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with phenyl and phenylsulfanylmethyl groups, and an oxybenzoate moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Phenyl and Phenylsulfanylmethyl Groups: The phenyl and phenylsulfanylmethyl groups are introduced via nucleophilic substitution reactions using appropriate phenyl and phenylsulfanylmethyl halides.
Formation of the Oxybenzoate Moiety: The oxybenzoate moiety is introduced through an esterification reaction between the pyrimidine derivative and methyl salicylate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and pyrimidine rings, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine and phenyl derivatives.
Scientific Research Applications
Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential anticancer agents. The phenylsulfanylmethyl group may also contribute to the compound’s activity by interacting with specific proteins or cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol
- 2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
- 2-(4-Methylsulfonyl phenyl) indole derivatives
Uniqueness
Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate is unique due to the presence of the oxybenzoate moiety, which may enhance its biological activity and solubility compared to similar compounds. The combination of the pyrimidine ring with phenyl and phenylsulfanylmethyl groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-29-25(28)21-14-8-9-15-22(21)30-23-16-19(17-31-20-12-6-3-7-13-20)26-24(27-23)18-10-4-2-5-11-18/h2-16H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVWNLSZWXZVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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